N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide
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Overview
Description
3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. It features a unique structure with a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: The benzamido groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzamide derivatives with different functional groups .
Scientific Research Applications
3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Its potential as an anticancer agent has been explored, particularly in targeting specific pathways involved in cancer cell proliferation.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical pathways in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-1,3,4-THIADIAZOL-2-YL BENZAMIDE: Similar structure but lacks the benzamido group, resulting in different biological activities.
3-BENZAMIDO-N-(2-METHOXYETHYL)BENZAMIDE: Similar structure but without the thiadiazole ring, affecting its chemical reactivity and applications
Uniqueness
3-BENZAMIDO-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE stands out due to its unique combination of a benzamido group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C19H18N4O3S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-benzamido-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-10-11-27-19-23-22-18(28-19)21-17(25)14-8-5-9-15(12-14)20-16(24)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
AFJIGOGWNNUNKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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